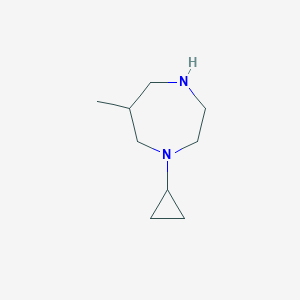

![molecular formula C11H17BrN2OS B1527321 [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine CAS No. 1247757-72-7](/img/structure/B1527321.png)

[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Übersicht

Beschreibung

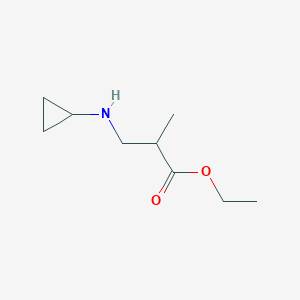

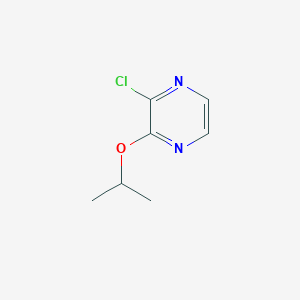

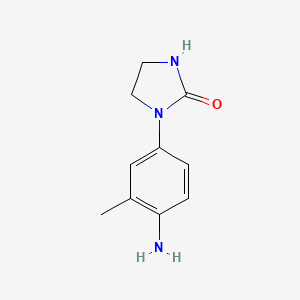

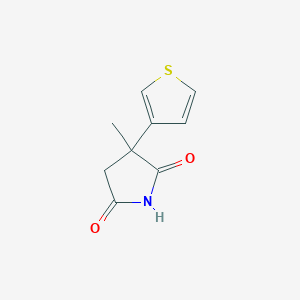

“[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine” is a chemical compound with the CAS number 1247757-72-7 . It has a molecular weight of 305.23 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C11H17BrN2OS . It contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur . The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available sources .Wissenschaftliche Forschungsanwendungen

-

Palladium(0) Catalyzed Synthesis

- Field : Organic Chemistry

- Application : This research involved the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions .

- Method : The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid, provided the desired compound in excellent yield (94%). Suzuki coupling of this compound with different boronic acids in the presence of Pd(PPh3)4/K3PO4 at 90 °C led to the synthesis of the monosubstituted and bisubstituted products .

- Results : The products were obtained in moderate yields (33–40% and 31–46%, respectively). Density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics .

-

Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis

- Field : Organic Chemistry

- Application : This study involved the hydrolysis of imine linkages in compounds synthesized via Suzuki coupling .

- Method : 4-Methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde and the Schiff base was obtained in a 79% yield. Coupling of the Schiff base with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as catalyst, yielded products with the hydrolysis of the imine linkages .

- Results : The products were obtained in good to moderate yields. Density functional theory (DFT) calculations were performed to gain mechanistic insight into the transition metal-catalyzed hydrolysis of the compounds .

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives

- Field : Organic Chemistry

- Application : This research involved the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reactions .

- Method : The reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided the desired compound in good yield (70%). Suzuki coupling of this compound with different arylboronic acids led to the synthesis of the products .

- Results : The products were obtained in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

-

Synthesis of 3,3-Bithiophene

- Field : Organic Chemistry

- Application : This study involved the synthesis of 3,3-Bithiophene via borylation followed by Suzuki coupling .

- Method : The reaction of 3-Bromothiophene with boronic acid in the presence of a palladium catalyst led to the synthesis of 3,3-Bithiophene .

- Results : The product was obtained in good yield. This method provides a straightforward route to synthesize 3,3-Bithiophene .

-

Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis

- Field : Organic Chemistry

- Application : This study involved the hydrolysis of imine linkages in compounds synthesized via Suzuki coupling .

- Method : 4-Methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde and the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was obtained in a 79% yield. Coupling of the Schiff base with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as catalyst, yielded products with the hydrolysis of the imine linkages .

- Results : The products were obtained in good to moderate yields. Density functional theory (DFT) calculations were performed to gain mechanistic insight into the transition metal-catalyzed hydrolysis of the compounds .

-

Facile Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives

- Field : Organic Chemistry

- Application : This research involved the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction .

- Method : The reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided the desired compound in good yield (70%). Suzuki coupling of this compound with different arylboronic acids led to the synthesis of the products .

- Results : The products were obtained in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H332, H335, and H314 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . These statements indicate that the compound can cause harm if swallowed, inhaled, or if it comes into contact with skin, and it can cause severe skin burns and eye damage .

Eigenschaften

IUPAC Name |

N-[(3-bromothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2OS/c12-10-1-8-16-11(10)9-13-2-3-14-4-6-15-7-5-14/h1,8,13H,2-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOZXQHSQJLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

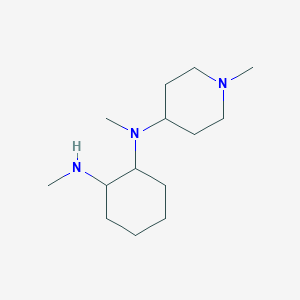

![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)

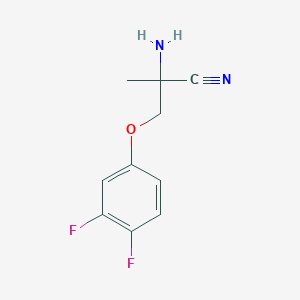

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

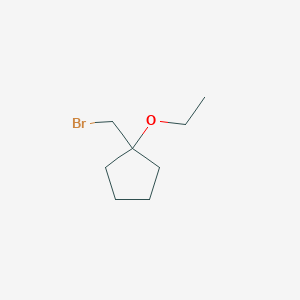

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)